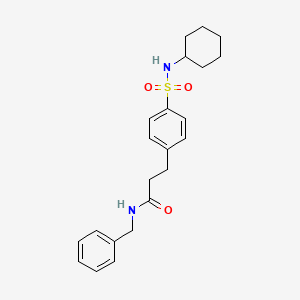
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as EHP-101, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EHP-101 has been found to have potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. In
科学的研究の応用
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been found to have analgesic properties and can reduce pain in animal models of neuropathic pain.
作用機序
The mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may act by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that have anti-inflammatory and analgesic properties. By inhibiting FAAH, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may increase the levels of endocannabinoids in the body, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory and analgesic effects. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been shown to reduce pain in animal models of neuropathic pain. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have a good safety profile in animal studies.
実験室実験の利点と制限
One advantage of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for drug development. However, one limitation of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
In N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide research can focus on investigating its mechanism of action, exploring its potential therapeutic applications in other disease models, and improving its solubility and bioavailability.
合成法
The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with N-ethyl-4-methylbenzenesulfonamide in the presence of a suitable base. The resulting compound is then purified through column chromatography to obtain pure N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide. The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been reported in several research articles and is considered to be a straightforward process.
特性
IUPAC Name |
N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22(26(24,25)18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)21-20(17)23/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKALQSRVAZQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)



